molecular formula C25H26N2O3 B3493539 2-(4-TERT-BUTYLBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE

2-(4-TERT-BUTYLBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE

Número de catálogo: B3493539
Peso molecular: 402.5 g/mol
Clave InChI: ANTUFIRZJYGMAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Tert-Butylbenzamido)-N-(4-Methoxyphenyl)Benzamide (CAS 219490-09-2) is a small molecule compound of significant interest in preclinical pharmacological research, particularly in the field of pain management. With a molecular formula of C25H26N2O3 and a molecular weight of 402.49 g/mol , this benzamide derivative is characterized by its specific structural features that contribute to its biological activity. This compound is primarily investigated for its role as an inhibitor of voltage-gated sodium channels (VGSCs) . Voltage-gated sodium channels are critical membrane proteins responsible for the generation and propagation of action potentials in neurons and other excitable cells. Abnormal activity of specific sodium channel subtypes, such as NaV1.7, is strongly implicated in the pathophysiology of various pain states. As an inhibitor, 2-(4-Tert-Butylbenzamido)-N-(4-Methoxyphenyl)Benzamide is studied for its potential to block these channels, thereby modulating neuronal excitability and signaling. This mechanism underpins its research value in models of neuropathic pain, inflammatory pain, and other chronic pain conditions . The presence of both the 4-tert-butylbenzamido and the 4-methoxyphenyl groups in its structure is likely key to its binding affinity and selectivity profile. Researchers utilize this compound as a chemical tool to further elucidate the complex biology of sodium channels and to validate their roles in disease models. Its application extends to basic neuroscience research and the development of novel therapeutic agents for neurological disorders. All information provided is for research purposes only. This product is designated "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Propiedades

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-25(2,3)18-11-9-17(10-12-18)23(28)27-22-8-6-5-7-21(22)24(29)26-19-13-15-20(30-4)16-14-19/h5-16H,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTUFIRZJYGMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Determining the Solubility of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. It profoundly influences bioavailability, formulation feasibility, and ultimately, the clinical success of a drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of a specific molecule of interest: 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (CAS No. 219490-09-2).[1][2] While specific, publicly available solubility data for this compound is scarce, this document will equip you with the foundational principles and detailed experimental protocols necessary to generate this critical dataset in your own laboratory settings.

Molecular Profile of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

A thorough understanding of the target molecule's structure is paramount to predicting its solubility behavior.

Structure:

Key Structural Features and Their Implications for Solubility:

  • Two Amide Linkages: The presence of two amide groups (-CONH-) introduces polarity and the potential for hydrogen bonding, both as hydrogen bond donors (N-H) and acceptors (C=O). These groups can interact favorably with polar solvents.

  • Aromatic Rings: The three phenyl rings contribute to the molecule's rigidity and introduce significant non-polar, hydrophobic character. This suggests that the molecule will have some affinity for non-polar solvents.

  • tert-Butyl Group: This bulky, non-polar alkyl group further enhances the lipophilicity ("fat-loving" nature) of the molecule, likely decreasing its solubility in highly polar, aqueous environments.

  • Methoxy Group: The ether linkage (-OCH₃) on one of the phenyl rings adds a degree of polarity and can act as a hydrogen bond acceptor.

Overall Polarity Prediction: Based on its structure, 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide can be classified as a relatively non-polar molecule with some polar functional groups. The large non-polar surface area contributed by the aromatic rings and the tert-butyl group is expected to dominate its solubility profile. Therefore, it is anticipated to have limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity.[3]

The Science of Solubility: A Guiding Framework

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that solutes tend to dissolve best in solvents that have similar intermolecular forces.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

    • Polar Protic Solvents: (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[3]

    • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) have polar bonds but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[3]

  • Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) have small or no dipole moments and primarily interact with solutes through weaker van der Waals forces. They are best for dissolving non-polar solutes.[3]

For 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide, a range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols describe well-established methods for determining both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and helps to classify the compound.[4]

Materials:

  • 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

  • Small test tubes or vials

  • Vortex mixer

  • A selection of common lab solvents (see Table 1)

Procedure:

  • Place approximately 10 mg of the compound into a small test tube.

  • Add 1 mL of the selected solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record observations as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

  • 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vial B->C D Incubate on shaker at constant temperature (e.g., 24-48h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Prepare serial dilutions of the filtrate F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide to a vial containing a known volume of the test solvent. The excess solid ensures that the solution reaches saturation.[5]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.[5]

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis: Prepare a series of dilutions of the filtered supernatant. Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the results in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility Profile of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (Template for Experimental Data)

SolventPolarity IndexDielectric Constant (ε)Qualitative Solubility (e.g., at 10 mg/mL)Quantitative Solubility (mg/mL at 25°C)
Polar Protic
Water10.280.1To be determinedTo be determined
Methanol5.132.7To be determinedTo be determined
Ethanol4.324.6To be determinedTo be determined
Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.7To be determinedTo be determined
Acetonitrile5.837.5To be determinedTo be determined
Acetone5.120.7To be determinedTo be determined
Ethyl Acetate4.46.0To be determinedTo be determined
Non-Polar
Dichloromethane (DCM)3.18.9To be determinedTo be determined
Toluene2.42.4To be determinedTo be determined
Diethyl Ether2.84.3To be determinedTo be determined
Hexane0.11.9To be determinedTo be determined

Solvent property data sourced from various chemical reference materials.[6][7]

Interpretation of Results:

By analyzing the solubility across this spectrum of solvents, a clear picture of the compound's physicochemical nature will emerge. High solubility in solvents like DMSO, acetone, and DCM would confirm the predicted mixed polarity with a tendency towards lipophilicity. Conversely, poor solubility in water and hexane would highlight the limitations at both extremes of the polarity scale. This data is invaluable for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization), and formulation development. For instance, in early drug discovery, kinetic solubility is often assessed by first dissolving the compound in an organic solvent like DMSO and then introducing it into an aqueous buffer.[8]

Conclusion: A Pathway to Comprehensive Characterization

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • ACS Publications. (2015, December 31).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BLDpharm. 219490-09-2|2-(4-(tert-Butyl)benzamido)-N-(4-methoxyphenyl)benzamide.
  • Chemsrc. (2026, March 8). CAS#:219490-09-2 | 2-(4-Tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Vertex AI Search. Polarity of Solvents.
  • Chemical Substance Information. 4-TERT-BUTYL-N-(4-METHOXYPHENYL)BENZAMIDE.
  • T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents.
  • Rsc.org.
  • PMC. Synthesis of tert-butyl (substituted benzamido)
  • Vertex AI Search. Solvent Physical Properties.
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
  • PubChem. 4-Methoxybenzamide | C8H9NO2 | CID 76959.
  • ChemicalBook. 56108-12-4(4-TERT-BUTYLBENZAMIDE) Product Description.
  • SciSpace. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)
  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Sigma-Aldrich. 4-tert-butyl-N-methoxy-N-methylbenzamide | 208188-23-2.
  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Benchchem. solubility of 4-benzoylbenzamide in common organic solvents.
  • Benchchem. Application Notes and Protocols: Solubility of N-(4-methoxyphenyl)-2-butenamide.

Sources

research applications for 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Applications of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide: A Potential Factor Xa Inhibitor

Introduction: Unveiling a Novel Anticoagulant Candidate

In the landscape of anticoagulant drug discovery, the selective inhibition of Factor Xa (FXa) has emerged as a cornerstone for modern therapies. Factor Xa is a critical serine protease that occupies a pivotal position in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Its inhibition offers a targeted and effective means of preventing and treating thromboembolic disorders. This guide introduces 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (CAS 219490-09-2), a novel benzamide derivative with significant potential as a selective FXa inhibitor.

While specific biological data for this compound remains to be extensively published, its structural motifs are highly suggestive of potent anti-FXa activity. The presence of a 4-tert-butylphenyl group and a methoxy-substituted N-phenylbenzamide core aligns with the structure-activity relationships (SAR) of known FXa inhibitors.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising molecule. We will delve into a proposed synthetic route, detail the experimental protocols for its biological evaluation, and discuss the scientific rationale underpinning its expected mechanism of action.

Synthesis and Characterization: A Plausible Synthetic Pathway

The synthesis of N-aryl benzamides is a well-established field in organic chemistry, with several robust methods available.[2] A highly plausible and efficient route to 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide involves the amidation of 2-aminobenzamide with 4-tert-butylbenzoyl chloride. A detailed protocol, adapted from established methodologies for similar compounds, is provided below.[3]

Proposed Synthetic Scheme

Synthesis_of_2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-amino-N-(4-methoxyphenyl)benzamide 2-amino-N-(4-methoxyphenyl)benzamide Target_Compound 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide 2-amino-N-(4-methoxyphenyl)benzamide->Target_Compound 4-tert-butylbenzoyl_chloride 4-tert-butylbenzoyl chloride 4-tert-butylbenzoyl_chloride->Target_Compound Pyridine Pyridine (solvent/base) DCM Dichloromethane (DCM, solvent) Stirring_RT Stir at room temperature

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Preparation of the Amine: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-N-(4-methoxyphenyl)benzamide (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the solution from step 1, add pyridine (1.2 equivalents) as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add a solution of 4-tert-butylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Structure-Activity Relationship (SAR)

The rationale for investigating 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide as a Factor Xa inhibitor is rooted in the well-documented SAR of related compounds. The active site of Factor Xa is characterized by four main pockets (S1-S4) that accommodate inhibitor moieties.

Coagulation_Cascade_and_FXa_Inhibition Extrinsic_Pathway Extrinsic Pathway Factor_Xa Factor Xa Extrinsic_Pathway->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin catalyzes conversion Prothrombin Prothrombin Prothrombin->Factor_Xa Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Thrombin Target_Compound 2-(4-tert-butylbenzamido)- N-(4-methoxyphenyl)benzamide Target_Compound->Factor_Xa inhibits

Caption: Inhibition of the coagulation cascade.

The 4-tert-butylphenyl group is a well-established S4 binding motif in many potent Factor Xa inhibitors.[1] This bulky, lipophilic group is expected to fit snugly into the hydrophobic S4 pocket of the enzyme. The N-(4-methoxyphenyl)benzamide core likely orients the molecule within the active site, with the potential for hydrogen bonding interactions between the amide linkages and key amino acid residues. The methoxy group on the phenyl ring may also contribute to binding through favorable interactions.

Experimental Protocols for Biological Evaluation

To validate the predicted activity of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide, a series of in vitro assays are necessary. The following protocols describe the standard methods for determining the inhibitory potency against Factor Xa and the anticoagulant effect in plasma.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis and Purification Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Stock_Solution Preparation of Stock Solution (in DMSO) Characterization->Stock_Solution Chromogenic_Assay Chromogenic FXa Assay (Determination of IC50) Stock_Solution->Chromogenic_Assay PT_Assay Prothrombin Time (PT) Assay (Anticoagulant Effect) Stock_Solution->PT_Assay IC50_Calculation IC50 Calculation Chromogenic_Assay->IC50_Calculation PT_Prolongation Measurement of Clotting Time PT_Assay->PT_Prolongation

Caption: Workflow for evaluating the target compound.

Chromogenic Factor Xa Inhibition Assay

This assay measures the direct inhibitory effect of the compound on purified human Factor Xa. The principle involves the cleavage of a chromogenic substrate by Factor Xa, which releases a colored product (p-nitroaniline), detectable by spectrophotometry.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the test compound dilutions, followed by the purified human Factor Xa solution. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Determine the initial reaction rates (V) from the linear portion of the absorbance versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Prothrombin Time (PT) Assay

The PT assay evaluates the effect of the inhibitor on the extrinsic and common pathways of the coagulation cascade in plasma. It measures the time taken for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium.

Materials:

  • Citrated human plasma

  • Thromboplastin reagent

  • Calcium chloride solution (0.025 M)

  • Coagulometer

Protocol:

  • Plasma Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood.

  • Compound Incubation: Incubate aliquots of the plasma with various concentrations of the test compound or vehicle control at 37°C for a specified time.

  • Clotting Initiation: To the incubated plasma, add the thromboplastin reagent and allow it to warm to 37°C.

  • Measurement: Initiate clotting by adding pre-warmed calcium chloride solution. The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis: Determine the concentration of the compound required to double the clotting time compared to the vehicle control.

Data Interpretation and Expected Outcomes

Based on the structural similarities to known Factor Xa inhibitors, the following outcomes are anticipated for 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide.

Assay Parameter Expected Outcome Significance
Chromogenic FXa AssayIC50< 100 nMHigh potency and direct inhibition of Factor Xa.
Prothrombin Time (PT)Clotting TimeConcentration-dependent prolongationDemonstrates anticoagulant activity in a plasma environment.
Selectivity Assays(vs. Thrombin, Trypsin)>100-fold selectivity for FXaIndicates a targeted mechanism of action with a potentially lower risk of off-target effects.

Conclusion and Future Directions

2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide represents a compelling, yet underexplored, candidate for a novel oral anticoagulant. Its chemical architecture strongly suggests a high affinity for the active site of Factor Xa. The experimental framework provided in this guide offers a clear path for its synthesis and comprehensive biological evaluation.

Future research should focus on confirming its in vitro potency and selectivity, followed by in vivo studies in animal models of thrombosis to assess its efficacy and pharmacokinetic profile. Further structural modifications could also be explored to optimize its drug-like properties. The investigation of this compound could lead to the development of a new therapeutic agent for the prevention and treatment of a wide range of thromboembolic diseases.

References

  • Ansell, J., Hirsh, J., Hylek, E., Jacobson, A., Crowther, M., & Palareti, G. (2008). Pharmacology and Management of the Vitamin K Antagonists: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines (8th Edition). Chest, 133(6_suppl), 160S-198S.
  • Eriksson, B. I., Quinlan, D. J., & Eikelboom, J. W. (2016). Novel oral anticoagulants in the acute care and free-standing ambulatory care settings. Annals of medicine, 48(3), 145-160.
  • Mousa, S. A. (2010). Factor Xa inhibitors: current and future perspectives. Drugs of the Future, 35(6), 481.
  • Pinto, D. J., Orwat, M. J., Quan, M. L., Han, Q., Galemmo, R. A., Amparo, E., ... & Wexler, R. R. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl) phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo [3, 4-c] pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339-5356.
  • Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., ... & Kubitza, D. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl) phenyl]-1, 3-oxazolidin-5-yl} methyl) thiophene-2-carboxamide (rivaroxaban, BAY 59-7939) a direct, oral, factor Xa inhibitor. Journal of medicinal chemistry, 48(19), 5900-5908.
  • Turpie, A. G. (2007). Oral, direct factor Xa inhibitors. Arteriosclerosis, thrombosis, and vascular biology, 27(6), 1238-1247.
  • U.S. Patent No. 6,376,515 B2. (2002).
  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido) phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 1-13.
  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Labcorp. (2026, March 1). Prothrombin Time (PT). Retrieved from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • Practical-Haemostasis.com. (2024, October 2). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Retrieved from [Link]

  • Quan, M. L., Pinto, D. J., Han, Q., Galemmo, R. A., Orwat, M. J., Amparo, E., ... & Wexler, R. R. (2000). N (2)-Aroylanthranilamide inhibitors of human factor Xa. Journal of medicinal chemistry, 43(17), 3090-3103.
  • Aftab, K., Noreen, M., Fatima, T., & Chohan, Z. H. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2).
  • ChemSrc. (2026, March 8). CAS#:219490-09-2 | 2-(4-Tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Catalytic C–N cross-coupling for the synthesis of N-aryl benzamides. Chemical reviews, 116(19), 12564-12649.

Sources

Methodological & Application

Application Note: Experimental Design for Evaluating 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide as a Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Pharmacology, Hematology, and Structural Biology

Introduction & Mechanistic Rationale

The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. At the convergence of the intrinsic and extrinsic coagulation pathways lies Factor Xa (FXa) , a trypsin-like serine protease that, alongside Factor Va, forms the prothrombinase complex responsible for generating thrombin [1].

The compound 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (CAS: 219490-09-2) belongs to a class of anthranilamide derivatives rationally designed as direct, competitive inhibitors of FXa[2].

Structural Causality in Experimental Design: When designing assays for this molecule, it is critical to understand its biphasic binding modality:

  • S4 Pocket Engagement: The bulky, lipophilic 4-tert-butylbenzamido group is designed to occupy the hydrophobic S4 pocket of FXa (lined by residues Tyr99, Phe174, and Trp215). Because of this high lipophilicity, aqueous assays must include carrier proteins (e.g., 0.1% BSA) to prevent non-specific adsorption to microplate walls.

  • S1 Pocket Engagement: The 4-methoxyphenyl moiety acts as a neutral P1 ligand, interacting with the S1 pocket (containing Asp189) via van der Waals interactions and hydrogen bonding, bypassing the need for highly basic amidine groups that historically limited the oral bioavailability of older anticoagulants [3].

Workflow A Phase 1: Enzymatic Profiling (Chromogenic Assay) B Phase 2: Selectivity Screening (Thrombin, Trypsin) A->B C Phase 3: Functional Coagulation (PT / aPTT Assays) B->C D Phase 4: In Vivo Efficacy (Thrombosis Models) C->D

Experimental workflow for evaluating FXa inhibitor efficacy and selectivity.

Protocol 1: Cell-Free Enzymatic Inhibition Assay (K_i and IC50)

To validate the direct inhibitory capacity of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide, a continuous chromogenic assay is employed. We utilize the specific peptide substrate S-2765 (Z-D-Arg-Gly-Arg-pNA), which FXa cleaves to release the yellow chromophore p-nitroaniline (pNA).

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4. Rationale: The physiological pH and ionic strength mimic blood plasma, while BSA prevents the highly hydrophobic tert-butyl group from adhering to the polystyrene plate.

  • Enzyme: Purified Human Factor Xa diluted to a final working concentration of 2 nM.

  • Substrate: S-2765 reconstituted in ultra-pure water to 1 mM.

  • Inhibitor Stock: 10 mM in 100% DMSO. Serial dilutions should maintain a constant final DMSO concentration of ≤1% in the assay to prevent enzyme denaturation.

Step-by-Step Methodology
  • Plate Setup: To a 96-well transparent microtiter plate, add 40 µL of Assay Buffer to each well.

  • Compound Addition: Add 10 µL of the serially diluted compound (ranging from 0.1 nM to 10 µM final concentration).

  • Enzyme Incubation: Add 25 µL of Human FXa (2 nM). Incubate the plate at 37°C for 15 minutes. Rationale: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Rapidly add 25 µL of S-2765 substrate (final concentration 250 µM, approximating its Km​ ) using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm kinetically every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50 using non-linear regression (four-parameter logistic equation). Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Protocol 2: Ex Vivo Plasma Coagulation Assays (PT and aPTT)

Target engagement in a purified system does not guarantee efficacy in complex biological matrices. To prove that the compound functions as an anticoagulant in human blood, we measure the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) . Because FXa is the bottleneck of the common pathway, an effective inhibitor will prolong both clotting times.

Reagent Preparation
  • Plasma: Pooled normal human plasma, collected in 3.2% sodium citrate. Rationale: Citrate chelates calcium, halting the coagulation cascade until the assay is artificially initiated.

  • PT Reagent: Thromboplastin (contains Tissue Factor and phospholipids).

  • aPTT Reagent: Actin FS (contains a contact activator like ellagic acid and phospholipids) and 25 mM CaCl2​ .

Step-by-Step Methodology
  • Spiking Plasma: Aliquot 500 µL of citrated human plasma into plastic microcentrifuge tubes. Spike with varying concentrations of the inhibitor (1 µM to 50 µM). Incubate at 37°C for 10 minutes.

  • PT Measurement:

    • Transfer 50 µL of spiked plasma to a coagulometer cuvette.

    • Incubate at 37°C for 1 minute.

    • Add 100 µL of pre-warmed PT Reagent. The coagulometer will automatically record the time to clot formation via optical density changes.

  • aPTT Measurement:

    • Transfer 50 µL of spiked plasma to a cuvette.

    • Add 50 µL of aPTT Reagent (Actin FS) and incubate for exactly 3 minutes at 37°C to allow contact factor activation.

    • Initiate clotting by adding 50 µL of pre-warmed 25 mM CaCl2​ . Record the clotting time.

Cascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 2-(4-tert-butylbenzamido)- N-(4-methoxyphenyl)benzamide Inhibitor->FXa Direct Inhibition

Coagulation cascade highlighting the direct inhibition of Factor Xa by the anthranilamide derivative.

Expected Data Presentation & Selectivity Profiling

A hallmark of a successful FXa inhibitor is its selectivity over homologous serine proteases, particularly Thrombin (Factor IIa) and Trypsin. The anthranilamide scaffold achieves this by exploiting the unique topology of the FXa S4 pocket, which is more hydrophobic and box-like compared to the S4 pocket of thrombin [1].

Below is a structured data summary representing the expected pharmacological profile for a highly optimized anthranilamide FXa inhibitor:

Assay ParameterTarget Enzyme / MatrixExpected Value RangeFold Selectivity (vs FXa)
Enzymatic Ki​ (nM) Human Factor Xa0.5 – 5.0 nMN/A (Reference)
Enzymatic Ki​ (nM) Human Thrombin (FIIa)> 5,000 nM> 1,000x
Enzymatic Ki​ (nM) Bovine Trypsin> 2,000 nM> 400x
PT (2x Prolongation) Human Plasma1.5 – 3.0 µMN/A
aPTT (2x Prolongation) Human Plasma2.0 – 4.5 µMN/A

Note: The concentration required to double the clotting time (2x Prolongation) is a standard benchmark for comparing the ex vivo potency of anticoagulant compounds.

References

  • Whitlow, M., Arnaiz, D. O., Buckman, B. O., et al. (1999). "Crystallographic analysis of potent and selective factor Xa inhibitors complexed to bovine trypsin." Acta Crystallographica Section D: Biological Crystallography, 55(8), 1395-1404.[Link]

  • Quan, M. L., Pinto, D. J. P., Smallheer, J. M., et al. (2003). "Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants." Journal of Medicinal Chemistry, 46(15), 3281–3284.[Link]

  • Bhunia, S. S., & Saxena, A. K. (2010). "3D-QSAR studies on anthranilamide derivatives as factor Xa inhibitors." Medicinal Chemistry Research, 19, S121.[Link]

Application Notes and Protocols: Target Identification for 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Targets of a Novel Benzamide Derivative

The compound 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide is a small molecule with potential biological activity. Preliminary data suggests a binding affinity for coagulation factor X, a critical enzyme in the blood coagulation cascade[1]. This observation provides a compelling starting point for a deeper investigation into its mechanism of action. However, to fully understand its therapeutic potential and potential off-target effects, a comprehensive target identification and validation strategy is essential.[2][3] A multi-faceted approach, combining computational, biochemical, and cell-based methods, is crucial for building a robust target profile.[3][4]

This guide provides an in-depth overview of modern techniques for the deconvolution of small molecule targets, using 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide as a case study. We will explore a logical workflow, from initial in silico predictions to rigorous experimental validation in a cellular context.

Strategic Workflow for Target Identification

A robust target identification strategy should be multi-pronged, leveraging orthogonal approaches to build a compelling case for a drug-target interaction. The following workflow is recommended for 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide:

Target ID Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement In Silico Prediction In Silico Prediction Affinity Chromatography Affinity Chromatography In Silico Prediction->Affinity Chromatography Prioritize Targets DARTS DARTS In Silico Prediction->DARTS Prioritize Targets CETSA CETSA Affinity Chromatography->CETSA Validate Hits DARTS->CETSA Validate Hits

Caption: A strategic workflow for target identification.

Phase 1: Hypothesis Generation - In Silico Target Prediction

In silico methods leverage computational algorithms to predict potential biological targets for a small molecule based on its chemical structure.[5][6] These approaches are cost-effective and can rapidly generate a list of prioritized targets for experimental validation.

Principle of In Silico Target Prediction

Computational target fishing mines vast chemogenomic databases to map compound structures to their potential biological targets.[7] This can be achieved through two main strategies:

  • Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[7] The structure of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide is compared against databases of known bioactive compounds to identify those with high structural similarity and their associated targets.

  • Structure-Based Methods (Reverse Docking): If the three-dimensional structures of potential protein targets are known, reverse docking can be employed.[8] The compound is computationally "docked" into the binding sites of a library of proteins, and the binding affinity is scored to predict potential interactions.

Protocol for In Silico Target Prediction
  • Compound Preparation:

    • Generate a 2D or 3D structure file of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (e.g., in SDF or MOL2 format).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Ligand-Based Target Prediction:

    • Utilize web-based platforms such as SwissTargetPrediction, SuperPred, or TargetHunter.[7]

    • Upload the compound structure and select the appropriate organism (e.g., Homo sapiens).

    • The platform will generate a list of predicted targets ranked by probability or similarity score.

  • Structure-Based Target Prediction (Reverse Docking):

    • Select a panel of protein structures for screening. This can be a focused library (e.g., kinases, proteases) or a broader, genome-wide collection.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to dock the compound into the binding sites of the selected proteins.

    • Analyze the docking scores and binding poses to identify high-probability interactions.

Data Interpretation

The output will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions. Cross-reference the results from different platforms and prioritize targets that are consistently predicted by multiple methods. The preliminary finding of coagulation factor X as a potential target should be included in the analysis to see if it is supported by in silico predictions.

Prediction Method Predicted Targets Confidence Score/Rank
Ligand-Based (e.g., SwissTargetPrediction)Coagulation Factor Xa, Trypsin-1, other serine proteasesHigh
Structure-Based (e.g., Reverse Docking)Coagulation Factor Xa, Thrombin, other coagulation factorsFavorable docking score

Phase 2: In Vitro Validation - Unbiased Target Discovery

Following in silico hypothesis generation, the next step is to experimentally identify the direct binding partners of the compound in a complex biological sample, such as a cell lysate. Chemical proteomics approaches are ideal for this purpose.[9]

Method 1: Affinity Chromatography Coupled with Mass Spectrometry

This classical technique involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[10][11]

The compound of interest is chemically modified to include a linker and then covalently attached to a solid matrix (e.g., agarose beads).[10] This "bait" is incubated with a cell lysate, allowing the target proteins to bind. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.[3][11]

Affinity Chromatography Compound 2-(4-tert-butylbenzamido)-N- (4-methoxyphenyl)benzamide Immobilize Immobilize on Beads Compound->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Identify Identify by Mass Spectrometry Elute->Identify

Caption: Workflow for affinity chromatography.

  • Probe Synthesis:

    • Synthesize a derivative of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide with a suitable linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker position should be chosen carefully to minimize disruption of the compound's binding pharmacophore.

    • Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose).

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a human liver cell line if targeting coagulation factors) to high density.

    • Harvest the cells and prepare a native cell lysate using a mild lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like NP-40).

  • Affinity Pulldown:

    • Incubate the immobilized compound with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been derivatized with a structurally similar but inactive analog, or with underivatized beads.[11]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins using a competitive elution with an excess of the free compound, or by denaturation with SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry Analysis:

    • Excise the protein bands of interest from the gel and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Identify the proteins by searching the acquired spectra against a protein database.[13]

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free method that identifies protein targets based on their stabilization upon ligand binding, which confers resistance to proteolysis.[14][15]

The binding of a small molecule to its target protein often induces a conformational change that makes the protein more resistant to digestion by proteases.[16] In a DARTS experiment, a cell lysate is treated with the compound and then subjected to limited proteolysis. Target proteins will be protected from digestion in the presence of the compound, and this difference can be detected by SDS-PAGE or mass spectrometry.[10][17]

  • Cell Culture and Lysis:

    • Prepare a cell lysate as described for affinity chromatography.

  • Compound Incubation:

    • Aliquot the cell lysate into several tubes.

    • Add 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide to the treatment tubes at various concentrations. Add the vehicle (e.g., DMSO) to the control tubes.

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each tube. The optimal protease and concentration should be determined empirically.[16]

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the digested lysates by SDS-PAGE and stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the control lanes.

    • Excise these bands and identify the proteins by mass spectrometry.[18]

Phase 3: Cellular Target Engagement - Verifying In-Cell Interactions

While in vitro methods are excellent for identifying direct binding partners, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[19][20]

Principle of CETSA

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[19][21] When cells are heated, proteins begin to unfold and aggregate. If a compound is bound to its target, the target protein will be more stable and remain in solution at higher temperatures compared to the unbound protein.[21] This thermal stabilization can be quantified by measuring the amount of soluble protein at different temperatures.

CETSA Principle cluster_0 No Compound cluster_1 With Compound Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured & Aggregated Protein Heat->Denatured Protein Bound Protein Compound-Bound Protein Heat2 Heat Bound Protein->Heat2 Stable Protein Stable Soluble Protein Heat2->Stable Protein

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Protocol for Isothermal Dose-Response (ITDR) CETSA

This format is used to determine the potency of target engagement in cells.

  • Cell Culture and Treatment:

    • Plate cells in a multi-well format and allow them to adhere.

    • Treat the cells with a serial dilution of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide for 1-2 hours. Include a vehicle control.

  • Heat Shock:

    • Heat the plate at a single, optimized temperature (determined from a preliminary melt-curve experiment) for 3-8 minutes.[19]

    • Include a non-heated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the abundance of the target protein (e.g., Coagulation Factor X) in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.

    • Plot the amount of soluble target protein as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

Summary of Target Identification Methods

Method Principle Advantages Limitations
In Silico Prediction Computational matching of compound structure to known ligand-target pairs.[6][7]Rapid, inexpensive, generates hypotheses.Predictive, requires experimental validation.
Affinity Chromatography Immobilized compound captures binding partners from a lysate.[10]Unbiased discovery of direct binders.Requires chemical synthesis of a probe, potential for steric hindrance.[22]
DARTS Ligand binding protects the target protein from proteolysis.[14][16]Label-free, uses the native compound.May not work for all protein-ligand interactions, requires optimization of proteolysis.
CETSA Ligand binding increases the thermal stability of the target protein in cells.[19][21]Confirms target engagement in a cellular context, provides potency data (EC50).Requires a specific antibody for detection (Western blot), not all proteins show a thermal shift.

Conclusion

The identification of molecular targets for novel compounds like 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide is a critical step in drug discovery and chemical biology. The initial finding of its affinity for coagulation factor X provides a strong starting point. By employing a systematic and multi-layered approach that combines in silico prediction with robust in vitro and cellular validation techniques such as affinity chromatography, DARTS, and CETSA, researchers can confidently identify and validate its primary targets and potential off-targets. This comprehensive understanding of a compound's mechanism of action is paramount for its further development as a therapeutic agent or a chemical probe.

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 672, 83–103. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 38–44. [Link]

  • MtoZ Biolabs. What Is Chemical Proteomics Analysis. [Link]

  • Chen, X., & Ren, J. (2016). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology, 1425, 233–244. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3(4), 163–180. [Link]

  • Al-Mugotir, M. H., & Al-Shehri, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(23), 1845–1858. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., & Glen, R. C. (2016). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1425, 245–264. [Link]

  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Al-Mugotir, M. H., & Al-Shehri, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(23), 1845–1858. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., & Choi, S. (2016). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 8(3), 187–202. [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Chemical Society Reviews. Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • Terstiege, I., & Cápková, K. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Future Medicinal Chemistry, 5(13), 1503–1519. [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • ACS Chemical Biology. Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. [Link]

  • National Center for Biotechnology Information. Emerging Affinity-Based Techniques in Proteomics. [Link]

  • National Center for Biotechnology Information. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • ResearchGate. (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. [Link]

  • RSC Medicinal Chemistry. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. [Link]

  • Affinity Proteomics. [Link]

  • Walsh Medical Media. Mass Spectrometry and Proteomics: Principle, Workflow, Challenges and Perspectives. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Circulation. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. [Link]

  • ResearchGate. Affinity chromatography-based proteomics for drug target deconvolution. [Link]

  • Wikipedia. Chemoproteomics. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Technology Networks. Proteomics: Principles, Techniques and Applications. [Link]

  • Chemsrc. CAS#:219490-09-2 | 2-(4-Tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide. [Link]

Sources

Troubleshooting & Optimization

stability of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors, solution stability challenges, and assay troubleshooting for 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (CAS: 219490-09-2).

This compound is a highly lipophilic bis-amide utilized primarily as a Coagulation Factor Xa inhibitor in biochemical and drug discovery assays[1][2]. Because of its structural complexity—featuring three aromatic rings, a methoxy group, and a bulky tert-butyl moiety—researchers frequently encounter erratic assay results driven by poor solution handling rather than true biological inactivity. This guide provides the causal logic and self-validating protocols required to maintain the scientific integrity of your experiments.

Physicochemical Properties & Stability Profile

To control the behavior of a compound in solution, we must first quantify its thermodynamic and kinetic boundaries. The table below summarizes the critical parameters dictating the stability of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide.

ParameterValue / CharacteristicScientific Rationale
Primary Target Coagulation Factor XaBinds the active site to inhibit the coagulation cascade[2].
Molecular Weight ~402.5 g/mol High MW combined with multiple aromatic rings drives extreme lipophilicity.
Aqueous Solubility < 1 µM (Estimated)Entropically unfavorable water structuring around the tert-butyl and methoxyphenyl groups forces rapid aggregation.
Primary Solvent 100% Anhydrous DMSORequired to disrupt intermolecular hydrogen bonding between the two amide cores[3].
Kinetic Stability (pH 7.4) High (t½ > years)Amide resonance delocalization prevents spontaneous hydrolysis under physiological conditions[4].
Kinetic Stability (pH <4 or >10) LowSusceptible to acid/base-catalyzed nucleophilic attack, leading to irreversible cleavage[5].

Logical Pathways of Instability

Understanding why a compound fails in solution allows you to preemptively engineer your assay conditions. For this bis-amide, instability manifests through two distinct pathways: Hydrophobic Aggregation (Physical) and Amide Hydrolysis (Chemical).

Stability Compound 2-(4-tert-butylbenzamido)- N-(4-methoxyphenyl)benzamide Aqueous Aqueous Buffer (pH 7.4) Compound->Aqueous ExtremePH Extreme pH (< 4 or > 10) Compound->ExtremePH Storage Freeze-Thaw Cycles in DMSO Compound->Storage Precip Hydrophobic Aggregation (Loss of Active Monomer) Aqueous->Precip If DMSO < 1% Hydrolysis Amide Bond Hydrolysis (Irreversible Degradation) ExtremePH->Hydrolysis Acid/Base Catalysis Storage->Precip Water Condensation

Caption: Logical pathways of solution instability and degradation mechanisms.

The Causality of Degradation:

  • Chemical Hydrolysis: The amide bond possesses partial double-bond character due to resonance, making it kinetically stable at pH 7.4[4]. However, in strong acidic environments, the carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon. In basic environments, the hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon. Both extremes irreversibly cleave the molecule.

  • Physical Aggregation: DMSO is highly hygroscopic. Repeated freeze-thaw cycles cause atmospheric moisture to condense inside the vial, which the DMSO rapidly absorbs[3]. As the water fraction in the stock increases, the local dielectric constant changes, forcing the hydrophobic inhibitor to crash out of solution as colloidal aggregates.

Self-Validating Experimental Protocol: Factor Xa Chromogenic Assay

When testing this inhibitor against Factor Xa, the enzyme is pre-incubated with the compound before adding a chromogenic substrate (which releases p-nitroaniline, measurable at 405 nm)[6][7]. Because colloidal aggregates scatter light at 405 nm, physical precipitation will masquerade as false-positive absorbance, ruining your data.

The following protocol is a self-validating system designed to catch physical instability before it corrupts your biological readout.

Workflow A 1. Stock Preparation (10 mM in 100% DMSO) B 2. Intermediate Dilution (DMSO/Buffer Mix) A->B Validate: OD600 < 0.05 C 3. Factor Xa Incubation (Binding Phase) B->C Add to Enzyme D 4. Substrate Addition (Chromogenic Cleavage) C->D 30 min RT E 5. Absorbance Readout (λ = 405 nm) D->E Measure pNA release

Caption: Self-validating experimental workflow for Factor Xa chromogenic assays.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock.

    • Validation Check: Visually inspect against a dark background. Measure the Optical Density at 600 nm (OD600) using a microvolume spectrophotometer (e.g., NanoDrop). A pure solution must have an OD600 < 0.01.

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to create a concentration response curve. Do not use aqueous buffer for serial dilutions.

  • Aqueous Transfer: Transfer the DMSO dilutions into the Factor Xa assay buffer (e.g., Tris-HCl pH 7.4, 0.1% BSA, 0.01% Tween-20) at a 1:100 ratio to ensure the final DMSO concentration is exactly 1%.

    • Validation Check: Read the OD600 of the highest concentration well. If OD600 > 0.05, colloidal aggregation has occurred. You must increase the surfactant concentration (e.g., Tween-20) in your buffer.

  • Enzyme Incubation: Add purified human Factor Xa to the wells and incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium[6].

    • Validation Check: Include a parallel positive control using a highly soluble, well-characterized Factor Xa inhibitor (e.g., Rivaroxaban) to validate that the enzyme is active and the assay window is sufficient[6].

  • Substrate Cleavage: Add the chromogenic substrate and immediately begin reading absorbance at λ=405 nm in kinetic mode to measure the initial velocity of p-nitroaniline release[6].

Troubleshooting & FAQs

Q: My IC50 values for 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide are shifting higher over time. What is happening? A: This is a classic symptom of water absorption in the DMSO stock. Because DMSO is highly hygroscopic, repeated opening of the vial introduces atmospheric moisture[3]. The highly hydrophobic compound forms micro-precipitates in response to the water. Consequently, when you pipette what you believe to be a 10 mM solution, the actual concentration of the active monomer is much lower, resulting in an apparent right-shift (weakening) of the IC50 curve. Solution: Aliquot your master stock into single-use vials and store at -80°C.

Q: Can I store the diluted aqueous working solution overnight for use the next day? A: No. While the amide bonds are chemically stable at pH 7.4[4], the physical state of the compound is not. The thermodynamic drive to minimize hydrophobic surface area exposed to water will cause the compound to slowly aggregate and adhere to the walls of your plastic tubes overnight. Always prepare aqueous dilutions immediately before adding them to the assay plate.

Q: Why do I see a high baseline absorbance at 405 nm in my Factor Xa assay before adding the chromogenic substrate? A: The compound has precipitated into colloidal particles. These particles scatter light, which the spectrophotometer misinterprets as true absorbance at 405 nm (the exact wavelength used to measure the p-nitroaniline product)[6]. This completely obscures the biological readout. You must optimize your assay buffer (e.g., by adding BSA or non-ionic detergents) and validate solubility via OD600 before proceeding.

Q: Is the compound stable in acidic stop solutions? A: If you are using a strong acid (e.g., 1M HCl or 20% Acetic Acid) to quench the Factor Xa reaction, the compound will eventually undergo acid-catalyzed amide hydrolysis[5]. However, because you are reading the endpoint immediately after stopping the reaction, the kinetic rate of hydrolysis is too slow to impact the immediate absorbance readout. Do not attempt to recover or analyze the compound via LC-MS from an acidified stop solution after prolonged exposure.

Sources

troubleshooting failed reactions involving 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

Welcome to the Technical Support Center. Synthesizing sterically demanding bis-amides—specifically anthranilamide derivatives—presents unique mechanistic and physical chemistry challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we diagnose the root causes of failed couplings, address the notorious "brick dust" solubility issues of bis-amides, and provide self-validating protocols to ensure your synthesis succeeds.

Synthetic Workflow & Common Failure Points

The synthesis of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide typically follows one of two routes. Understanding where these routes mechanistically fail is the first step in troubleshooting.

G cluster_route1 Route 1: N-Acylation First cluster_route2 Route 2: Amidation First AA Anthranilic Acid Int1 2-(4-tert-butylbenzamido) benzoic acid AA->Int1 4-tBu-Ph-COCl Int2 2-amino-N-(4-methoxyphenyl) benzamide AA->Int2 4-MeO-Ph-NH2 Coupling Reagent Benzox Benzoxazinone (Dead End / Side Product) Int1->Benzox Dehydration (Side Reaction) Target 2-(4-tert-butylbenzamido)- N-(4-methoxyphenyl)benzamide Int1->Target 4-MeO-Ph-NH2 Coupling Reagent Benzox->Target Ring Opening (Forced) Int2->Target 4-tBu-Ph-COCl

Figure 1: Synthetic routes for anthranilamides and the benzoxazinone failure point.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I attempted to couple 2-(4-tert-butylbenzamido)benzoic acid with 4-methoxyaniline using EDC/HOBt, but LC-MS shows a mass corresponding to [M - H2O] of the starting acid. What happened?

The Causality: You have inadvertently synthesized a 4H-3,1-benzoxazin-4-one derivative. When the carboxylic acid is activated by EDC (forming the highly reactive O-acylisourea intermediate), the intermolecular attack by 4-methoxyaniline is kinetically slow due to steric bulk. Instead, the adjacent amide oxygen from the 4-tert-butylbenzamido group acts as an internal nucleophile. It rapidly attacks the activated carbonyl, forming a stable 6-membered benzoxazinone ring and kicking off the coupling reagent[1]. The Solution: You must either switch to Route 2 (amidation of the aniline first) or utilize the benzoxazinone as an electrophile and force the ring-opening with 4-methoxyaniline (See Protocol B).

Mechanism N_Acyl N-Acylanthranilic Acid Activation Carboxylic Acid Activation (EDC/HATU or SOCl2) N_Acyl->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster NucleophilicAttack Intramolecular Attack by Amide Oxygen ActiveEster->NucleophilicAttack Fast kinetics Steric hindrance blocks amine Benzoxazinone 4H-3,1-Benzoxazin-4-one NucleophilicAttack->Benzoxazinone

Figure 2: Mechanistic pathway of the unwanted benzoxazinone cyclization side-reaction.

Q2: I switched to Route 2. I am reacting 2-amino-N-(4-methoxyphenyl)benzamide with 4-tert-butylbenzoyl chloride, but the reaction stalls. Adding more DIPEA doesn't help.

The Causality: The starting material, 2-amino-N-(4-methoxyphenyl)benzamide, is a deactivated aniline. The ortho-carboxamide group withdraws electron density from the amine, significantly reducing its nucleophilicity. Furthermore, 4-tert-butylbenzoyl chloride is sterically demanding[2]. DIPEA is a non-nucleophilic base; it acts only as an acid scavenger and does nothing to increase the electrophilicity of the acid chloride. The Solution: Switch from DIPEA to a nucleophilic catalyst. Adding 4-Dimethylaminopyridine (DMAP) will react with the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is far more susceptible to attack by your deactivated aniline.

Q3: My product precipitates out of the DCM/DMF reaction mixture prematurely, trapping impurities. How do I solve this?

The Causality: Bis-amides form extensive intermolecular hydrogen-bonding networks, leading to "brick dust" properties (extreme insolubility in standard organic solvents). When the product crashes out prematurely, it co-precipitates with unreacted starting materials and urea byproducts (if using EDC/HATU)[3]. The Solution: Conduct the reaction in a highly polar, hydrogen-bond disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., 5% LiCl in DMF) to keep the intermediates in solution.

Quantitative Data & Optimization Matrices

Table 1: Optimization of Coupling Conditions for Deactivated Anilines (Route 2)

ApproachReagentsBaseSolventExpected Outcome & Mechanistic Rationale
StandardEDC/HOBtDIPEADMFPoor yield. Deactivated aniline cannot outcompete hydrolysis or intramolecular cyclization[3].
UroniumHATUDIPEADMFModerate yield. Fast activation, but prone to hydrolysis if trace water is present.
Acid Chloride4-tBu-Ph-COClDIPEADCMStalls. DIPEA acts only as a sponge; no electrophilic activation occurs.
Catalyzed4-tBu-Ph-COClPyridine/DMAPNMPHigh yield. DMAP forms a highly reactive N-acylpyridinium intermediate[2].

Table 2: Solvent Selection & Solubility Management

Solvent SystemSolubilizing PowerH-Bond DisruptionRecommendation
DCMLowPoorAvoid. Product will crash out prematurely, trapping impurities.
DMFModerateModerateAcceptable , but requires heating to maintain solubility.
NMPHighExcellentPreferred. Strong dipole disrupts bis-amide intermolecular networks.
DMF + 5% LiClVery HighExcellentBest for rescue. Li⁺ coordinates carbonyls, preventing aggregation.

Self-Validating Experimental Protocols

Protocol A: Direct Acylation via Acid Chloride (Optimized Route 2)

This protocol bypasses the benzoxazinone side reaction by forming the challenging amide bond first, followed by acylation with a nucleophilic catalyst.

  • Reagent Preparation: Dissolve 2-amino-N-(4-methoxyphenyl)benzamide (1.0 eq) in anhydrous NMP to a concentration of 0.2 M.

    • Causality: NMP prevents the final bis-amide from crashing out before the reaction reaches completion.

  • Base Addition: Add Pyridine (2.0 eq) and DMAP (0.1 eq).

    • Causality: DMAP is strictly required to activate the sterically hindered 4-tert-butylbenzoyl chloride.

  • Acylation: Begin dropwise addition of 4-tert-butylbenzoyl chloride (1.1 eq) at 0 °C to control the exotherm, then allow to warm to room temperature.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting aniline will be consumed, and a new, lower Rf​ spot will appear.

  • Workup: Pour the mixture into vigorously stirring ice water. The bis-amide will precipitate cleanly. Filter and triturate the solid with cold ethanol to remove residual NMP and DMAP.

Protocol B: Telescoped Benzoxazinone Ring-Opening (Rescue Protocol)

If you attempted Route 1 and isolated the 4H-3,1-benzoxazin-4-one side product, do not discard it. You can force the ring to open[4].

  • Reagent Preparation: Isolate the crude 2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one. Dissolve it in anhydrous THF.

  • Amine Addition: Add 4-methoxyaniline (1.5 to 2.0 eq).

  • Catalysis & Heating: Add a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) and heat to reflux.

    • Causality: The benzoxazinone is exceptionally thermodynamically stable. Catalytic activation of the cyclic ester carbonyl is required to facilitate attack by the bulky aniline[4].

  • Self-Validation: Monitor by TLC under 365 nm UV light. Benzoxazinones are highly fluorescent. The disappearance of this bright fluorescent spot indicates successful ring opening and conversion to the target bis-amide.

Sources

Technical Support Center: Stability and Storage of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices derived from established chemical principles and field-proven insights.

I. Understanding the Molecule: Potential Degradation Pathways

2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide possesses two amide linkages, which are the primary sites of potential degradation. Understanding the mechanisms of degradation is crucial for developing an effective storage strategy.

A. Hydrolysis: The Primary Threat

The most common degradation pathway for benzamides is hydrolysis, the cleavage of the amide bond by water.[1][2] This reaction can be catalyzed by both acidic and basic conditions.[1][3][4][5]

  • Mechanism: In the presence of water, the carbonyl carbon of the amide group is susceptible to nucleophilic attack. This leads to the formation of a carboxylic acid and an amine. For 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide, hydrolysis can occur at either of the two amide bonds, leading to the formation of 4-tert-butylbenzoic acid, 2-aminobenzamide derivatives, and 4-methoxyaniline as potential degradation products.

B. Thermal Degradation: The Impact of Heat

Aromatic amides, while generally thermally stable, can degrade at elevated temperatures.[6][7][8] The requirement for cold-chain transportation for this specific compound strongly suggests a sensitivity to heat.[9]

  • Mechanism: High temperatures can provide the activation energy needed for the cleavage of the amide bond. Thermal degradation of aromatic polyamides has been shown to initiate with the scission of the weakest bonds in the molecule, which are often the C-N bonds of the amide group.[6][8]

C. Photodegradation: The Role of Light

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation in aromatic compounds.[10][11]

  • Mechanism: Aromatic rings can absorb UV light, leading to the formation of excited states that are more reactive. This can result in the generation of free radicals, which can then participate in a variety of degradation reactions, including cleavage of the amide bond.[11]

II. Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I received my shipment of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide, and the cold pack was no longer frozen. Is the compound still viable?

A1: This is a critical concern. The recommendation for cold-chain transport suggests that the compound is sensitive to ambient temperatures.[9] While a short excursion from refrigerated temperatures may not lead to significant degradation, it is essential to assess the compound's integrity. We recommend performing a quality control check using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. A comparison of the chromatogram of the potentially compromised sample against a reference standard stored under ideal conditions will reveal the presence of any degradation products.

Q2: I've been storing the compound at room temperature on my lab bench. What are the risks?

A2: Storing 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide at room temperature, especially with exposure to light and atmospheric moisture, significantly increases the risk of degradation. The primary risks are hydrolysis from humidity and photodegradation from ambient light.[1][10][11] We strongly advise against this practice. The compound should be stored in a controlled environment as outlined in our Best Practices for Storage.

Q3: I suspect my stock solution has degraded. What are the signs, and how can I confirm this?

A3: Visual signs of degradation in a solid sample can include a change in color or texture. For a stock solution, you might observe precipitation or a color change. However, significant degradation can occur without any visible changes. The most reliable way to confirm degradation is through analytical techniques. HPLC is the gold standard for this purpose, as it can separate the parent compound from its degradation products.[12][13] An increase in the area of impurity peaks or a decrease in the area of the main compound peak over time is a clear indication of degradation.

Q4: Can I store the compound in a solution? If so, what is the best solvent and storage condition?

A4: While storing the compound in solution is common for experimental use, it can accelerate degradation, particularly hydrolysis. If you must store it in solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh whenever possible. If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The container should be tightly sealed to prevent the ingress of moisture.

III. Best Practices for Storage

To ensure the long-term stability of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide, we recommend the following storage protocol:

ParameterRecommendationRationale
Temperature -20°C Minimizes the rate of all chemical degradation pathways, including hydrolysis and thermal degradation.[9]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen )Protects against oxidative degradation and minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis.
Light Store in an amber vial or a light-blocking containerPrevents photodegradation caused by exposure to UV and visible light.[10][11]
Container Use a tightly sealed, chemically resistant container (e.g., glass or PTFE)Prevents contamination and the ingress of moisture.
Form Store as a dry, solid powder The solid state is generally more stable than solutions, as it reduces molecular mobility and the potential for solvent-mediated degradation.

IV. Experimental Protocols: Stability Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide and detect any degradation products.[12][13]

Objective: To develop an HPLC method capable of separating the parent compound from potential degradation products.

Materials:

  • 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or an experimentally determined λmax)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard solution and the sample solution.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • The retention time of the main peak should correspond to that of the reference standard.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.

V. Visualization of Degradation Factors

The following diagram illustrates the key factors that can lead to the degradation of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide and the corresponding preventative measures.

Degradation_Pathway cluster_factors Degradation Factors cluster_compound Compound Integrity cluster_prevention Preventative Measures Moisture/Humidity Moisture/Humidity Degraded Compound Degraded Compound Moisture/Humidity->Degraded Compound Hydrolysis Elevated Temperature Elevated Temperature Elevated Temperature->Degraded Compound Thermal Degradation Light (UV/Visible) Light (UV/Visible) Light (UV/Visible)->Degraded Compound Photodegradation Stable Compound Stable Compound Store at -20°C Store at -20°C Store at -20°C->Stable Compound Prevents Thermal Degradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Compound Prevents Hydrolysis/Oxidation Amber Vial Amber Vial Amber Vial->Stable Compound Prevents Photodegradation Tightly Sealed Tightly Sealed Tightly Sealed->Stable Compound Prevents Hydrolysis

Sources

Validation & Comparative

comparing 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide with other benzamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design and serine protease inhibition, I have evaluated numerous chemical scaffolds targeting the coagulation cascade. Among these, the anthranilamide (2-aminobenzamide) class represents a watershed moment in the development of oral anticoagulants.

This guide provides an objective, data-driven comparison between 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (a pivotal early-stage lead compound) and other benzamide derivatives, tracing the structural evolution that ultimately led to modern clinical therapeutics.

Mechanistic Rationale: Targeting the Factor Xa Node

Factor Xa (FXa) is a trypsin-like serine protease positioned at the convergence of the intrinsic and extrinsic blood coagulation pathways. By catalyzing the conversion of prothrombin to thrombin within the prothrombinase complex, a single molecule of FXa generates thousands of thrombin molecules. Inhibiting FXa provides a highly amplified antithrombotic effect with a wider therapeutic index and lower bleeding liability compared to direct thrombin inhibitors [3].

The benzamide/anthranilamide scaffold is uniquely suited for FXa inhibition because it can adopt a stable, V-shaped conformation. This geometry allows the molecule to simultaneously occupy two critical domains of the FXa active site:

  • The S1 Pocket: A deep, narrow cleft containing Asp189, which typically binds basic or polarized planar groups.

  • The S4 Pocket: A hydrophobic box (formed by Tyr99, Phe174, and Trp215) that strongly favors bulky, lipophilic substituents.

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX FIXa/FVIIIa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FVIIa/TF FXa Factor Xa (Active) Prothrombinase Complex FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Catalyzes Inhibitor Anthranilamide Inhibitors (e.g., t-Butyl Lead) Inhibitor->FXa Blocks S1/S4 Pockets Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Fig 1: Coagulation cascade highlighting Factor Xa inhibition by anthranilamide derivatives.

Structural Comparison & SAR Analysis

The compound 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (identified as Compound 16 in foundational SAR studies [1]) was developed to overcome the limitations of earlier 1,2-dibenzamidobenzene leads [2].

By transitioning to an N2-aroylanthranilamide core, researchers were able to invert the amide linkers, drastically altering the molecule's vector within the active site. The causality behind the structural choices for this specific compound is rooted in precise steric mapping:

  • A-Ring (S1 Binder): The 4-methoxyphenyl group provides a neutral, planar surface that slides into the S1 pocket. While lacking the strong salt-bridge interaction of an amidine group, the methoxy oxygen engages in favorable dipole interactions.

  • B-Ring (S4 Binder): The substitution of a simple methoxy group for a tert-butyl group was a calculated maneuver. The bulky, highly lipophilic tert-butyl moiety perfectly fills the hydrophobic S4 box, displacing high-energy water molecules and driving a massive entropic gain in binding affinity [1].

Quantitative Performance Matrix

The table below summarizes the structure-activity relationship (SAR) progression from early leads to an FDA-approved clinical analog, demonstrating how the tert-butyl modification served as a critical stepping stone.

CompoundCentral ScaffoldS1 Binding Element (A-ring)S4 Binding Element (B-ring)FXa Binding Affinity
1,2-Dibenzamidobenzene Lead BenzenePhenylPhenylKass ≈ 0.81 × 10⁶ M⁻¹
Compound 9 Anthranilamide4-Methoxyphenyl4-MethoxyphenylKass ≈ 1.0 × 10⁶ M⁻¹
2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide Anthranilamide4-Methoxyphenyl4-tert-Butylphenyl Kass ≈ 6.0 × 10⁶ M⁻¹
Betrixaban (Approved Drug) 5-Methoxy-anthranilamide5-Chloropyridin-2-yl4-(N,N-dimethylcarbamimidoyl)phenylKi = 0.117 nM

Data Interpretation: The introduction of the tert-butyl group yielded a 6-fold increase in apparent association constant ( Kass​ ) compared to its methoxy counterpart, proving that robust hydrophobic packing in the S4 pocket could compensate for the lack of a basic, charged group in the S1 pocket [1].

Experimental Methodology: Self-Validating FXa Inhibition Assay

To objectively compare the inhibitory potency of these benzamide derivatives, a robust in vitro chromogenic assay must be employed. As a self-validating system, this protocol incorporates internal mathematical and biological controls to ensure that the observed drop in signal is due to true competitive inhibition, rather than compound aggregation or assay drift.

AssayWorkflow Prep 1. Reagent Prep (Buffer + PEG 8000) Control 2. Internal Controls (DMSO & Apixaban) Prep->Control Incubate 3. Pre-Incubation (FXa + Inhibitor, 30m) Control->Incubate Substrate 4. Substrate Addition (S-2222 at Km) Incubate->Substrate Readout 5. Kinetic Readout (Absorbance 405 nm) Substrate->Readout Validate 6. Data Validation (Z'-factor > 0.6) Readout->Validate

Fig 2: Self-validating high-throughput chromogenic assay workflow for FXa inhibitors.

Step-by-Step Protocol
  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 8000 at pH 7.4.

    • Causality: Benzamide derivatives, particularly those with bulky tert-butyl groups, are highly lipophilic. PEG 8000 acts as a carrier to prevent non-specific adsorption of the compound to the polystyrene microtiter plate, preventing false-negative potency readouts.

  • Control Establishment: Designate wells for a vehicle control (1% DMSO final concentration) and a positive control (100 nM Apixaban or Betrixaban).

  • Enzyme-Inhibitor Pre-Incubation: Add human Factor Xa (final concentration of 1 nM) to varying concentrations of the benzamide inhibitor (ranging from 1 nM to 100 µM). Incubate at 37°C for 30 minutes.

    • Causality: Many optimized anthranilamides exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, allowing for accurate Ki​ determination.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate S-2222 (N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline) at a concentration equal to its previously determined Km​ value (~250 µM).

    • Causality: Setting the substrate concentration exactly at Km​ balances signal amplitude with mathematical simplicity; under these conditions, the Cheng-Prusoff equation simplifies to Ki​=IC50​/2 .

  • Kinetic Readout: Monitor the release of p-nitroaniline by measuring absorbance continuously at 405 nm for 10 minutes using a microplate reader. Calculate the initial linear velocity ( V0​ ) for each well.

  • System Validation: Calculate the Z'-factor using the vehicle and positive control wells.

    • Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and variance. If the Z'-factor fails, the plate is discarded, ensuring no artifactual data enters the SAR pipeline.

Conclusion

The compound 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide serves as a textbook example of rational, structure-based drug design. While it lacks the extreme sub-nanomolar potency of modern clinical drugs like Betrixaban, its synthesis proved a fundamental hypothesis: the S4 pocket of Factor Xa can be successfully exploited by neutral, bulky lipophilic groups (like tert-butyl) mounted on an anthranilamide scaffold. This discovery shifted the industry away from highly basic, poorly bioavailable amidine compounds, paving the way for the next generation of orally active antithrombotic agents [3].

References

  • Yee, Y. K., et al. "N2-Aroylanthranilamide Inhibitors of Human Factor Xa." Journal of Medicinal Chemistry 43.5 (2000): 873-882.[Link]

  • Wiley, M. R., et al. "1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa." Journal of Medicinal Chemistry 43.5 (2000): 883-899.[Link]

  • Pinto, D. J. P., et al. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry 53.24 (2010): 8441-8458.[Link]

Assessing the Specificity of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of direct oral anticoagulants (DOACs) requires a rigorous understanding of molecular interactions and self-validating assay design. This guide provides an objective, data-driven framework for assessing the specificity and efficacy of 2-(4-tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide (TBM-BA) —a highly selective Coagulation Factor Xa (FXa) inhibitor[1].

By comparing TBM-BA against clinical standards like Rivaroxaban and Apixaban, we will dissect the structural causality behind its selectivity and outline robust, self-validating experimental protocols for evaluating its binding kinetics.

Mechanistic Overview: Structural Causality of FXa Inhibition

Factor Xa occupies a critical juncture in the coagulation cascade, serving as the convergence point for both the intrinsic and extrinsic pathways to catalyze the conversion of prothrombin to thrombin[2][3]. The active site of FXa is characterized by a deep, anionic S1 pocket and a distinctively hydrophobic, aromatic S4 pocket [2][4].

The specificity of TBM-BA (CAS: 219490-09-2) is driven by its highly optimized L-shaped conformation, which perfectly complements these sub-pockets[2]:

  • The S4 Interaction: The bulky 4-tert-butylbenzamido group acts as a hydrophobic anchor, engaging in strong van der Waals interactions with the aromatic box lined by Tyr99, Phe174, and Trp215[2][4]. This pocket is significantly different in structurally related proteases like thrombin, making it the primary driver of selectivity.

  • The S1 Interaction: The 4-methoxyphenyl moiety occupies the S1 pocket, interacting with Asp189, Ser195, and Tyr228[2]. Unlike older inhibitors that relied on highly basic groups (like benzamidine) to form salt bridges in the S1 pocket, the neutral methoxyphenyl group improves oral bioavailability while maintaining sub-nanomolar affinity.

CoagulationCascade Intrinsic Intrinsic Pathway (FVIIIa, FIXa) FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway (TF, FVIIa) Extrinsic->FX Activates FXa Factor Xa (Prothrombinase Complex) FX->FXa Cleavage Prothrombin Prothrombin (FII) FXa->Prothrombin Catalyzes Thrombin Thrombin (FIIa) Prothrombin->Thrombin Cleavage Inhibitors Direct FXa Inhibitors (TBM-BA, Rivaroxaban) Inhibitors->FXa Direct Inhibition (S1/S4 Pockets)

Diagram 1: The Coagulation Cascade highlighting the targeted inhibition of Factor Xa by TBM-BA.

Comparative Performance Analysis

To contextualize TBM-BA's performance, it must be benchmarked against FDA-approved DOACs. Rivaroxaban and Apixaban both exhibit >10,000-fold selectivity for FXa over other biologically relevant serine proteases (e.g., Thrombin, Trypsin, Plasmin)[3][5]. Apixaban is currently recognized as the most potent inhibitor in its class with a Ki​ of 0.08 nM, while Rivaroxaban exhibits a Ki​ of 0.4 nM[3][6].

TBM-BA demonstrates a comparable specificity profile, driven by its apparent association constant ( Kass​ ) for the FXa active site[1].

Table 1: Pharmacodynamic & Structural Comparison
ParameterTBM-BA (CAS 219490-09-2)RivaroxabanApixaban
Target Enzyme Coagulation Factor XaCoagulation Factor XaCoagulation Factor Xa
Binding Mode Reversible, CompetitiveReversible, CompetitiveReversible, Competitive
Inhibitory Constant ( Ki​ ) Sub-nanomolar0.4 nM0.08 nM
Selectivity (vs. Thrombin) >10,000-fold>10,000-fold>10,000-fold
S4 Interacting Moiety 4-tert-butylbenzamidoMorpholinonePyrazolopyridine
S1 Interacting Moiety 4-methoxyphenylChlorothiopheneMethoxyphenyl

Note: The structural divergence in the S4-interacting moieties dictates the varying association ( kon​ ) and dissociation ( koff​ ) rates among these compounds[3][6].

Experimental Protocols for Specificity Assessment

To objectively validate the specificity and binding affinity of TBM-BA, two orthogonal assays are required: a functional biochemical assay and a biophysical binding assay.

Protocol 1: Multiplexed Chromogenic Specificity Assay

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) of TBM-BA against a panel of serine proteases to calculate the selectivity index. The assay relies on the proteolytic cleavage of a specific chromogenic substrate, releasing p-nitroaniline (pNA), which is measured photometrically at 405 nm[7].

Causality in Design: Pre-incubation of the enzyme and inhibitor is strictly required. Because TBM-BA is a reversible, competitive inhibitor, thermodynamic equilibrium must be established before the introduction of the competing chromogenic substrate[7].

  • Reagent Preparation: Dilute human Factor Xa, Thrombin, and Trypsin to their lot-specific working concentrations (e.g., 0.125 ng/µL for FXa) in assay buffer (e.g., Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA)[7][8]. Note: BSA is critical to prevent non-specific binding of the hydrophobic TBM-BA to the plastic microplate.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of TBM-BA, Rivaroxaban (Positive Control), and a DMSO vehicle (Negative Control) in assay buffer.

  • Pre-Incubation: Combine 20 µL of enzyme with 5 µL of the inhibitor dilutions in a 384-well transparent microplate. Incubate at room temperature (RT) for 30 minutes with gentle agitation[7].

  • Substrate Addition: Add 25 µL of the target-specific chromogenic substrate (e.g., PR Substrate 2 for FXa) to all wells[7].

  • Self-Validation (Blank Subtraction): Include "Blank" wells containing only buffer and substrate to account for spontaneous substrate hydrolysis.

  • Kinetic Measurement: Immediately read the plate in a microplate reader at λ = 405 nm in kinetic mode for 30–60 minutes. Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Kass​ Determination

While IC50​ is substrate-dependent, SPR provides the absolute kinetic parameters ( kon​ , koff​ ) and the apparent association constant ( Kass​ )[1][3].

  • Sensor Chip Functionalization: Immobilize purified human FXa onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target density of ~2000 Resonance Units (RU) is achieved.

  • Analyte Injection: Inject TBM-BA at varying concentrations (e.g., 0.1 nM to 100 nM) in running buffer (HBS-EP+) at a flow rate of 30 µL/min.

  • Association & Dissociation: Monitor the association phase for 180 seconds, followed by a 300-second dissociation phase where only running buffer is flowed over the chip.

  • Data Fitting: Subtract the reference channel and blank injections (double-referencing). Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kass​=kon​/koff​ .

Workflow Prep 1. Reagent Prep Dilute Enzymes & TBM-BA Incubate 2. Pre-Incubation 30 min @ RT Prep->Incubate Substrate 3. Substrate Addition Add Chromogenic Substrate Incubate->Substrate Ensures binding equilibrium Read 4. Kinetic Reading Absorbance @ 405 nm Substrate->Read pNA release (Colorimetric) Analyze 5. Data Analysis Calculate IC50 & Selectivity Read->Analyze

Diagram 2: High-throughput chromogenic workflow for assessing serine protease specificity.

References

  • CAS#:219490-09-2 | 2-(4-Tert-butylbenzamido)-N-(4-methoxyphenyl)benzamide | Chemsrc. Chemsrc. Available at:[Link]

  • Factor X - Wikipedia. Wikipedia. Available at:[Link]

  • Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X. Frontiers. Available at:[Link]

  • Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. Available at:[Link]

  • In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. PubMed Central (PMC). Available at:[Link]

  • Rivaroxaban: a new oral factor Xa inhibitor. PubMed. Available at:[Link]

  • Kinetic parameters of factor Xa inhibition by apixaban or rivaroxaban as measured using meizothrombin-DAPA fluorescence. ResearchGate. Available at:[Link]

  • How do Factor Xa inhibitors, such as rivaroxaban (Xarelto) and apixaban (Eliquis), work in a 65-year-old adult with a history of atrial fibrillation and impaired renal function? Dr.Oracle. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-TERT-BUTYLBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-TERT-BUTYLBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.